Dimethyl 2-bromoisophthalate
Description
Dimethyl 2-bromoisophthalate (CAS: 41254-30-0) is a brominated aromatic ester derived from isophthalic acid. Its structure features two methyl ester groups at the 1- and 3-positions of the benzene ring and a bromine atom at the 2-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and metal-organic frameworks (MOFs). The bromine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, making it valuable for constructing complex molecular architectures. Its molecular formula is C₁₀H₉BrO₄, with a molecular weight of 273.08 g/mol.
Properties
IUPAC Name |
dimethyl 2-bromobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPOMFOMBISJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192163 | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39622-80-5 | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39622-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromoisophthalate can be synthesized through the bromination of dimethyl isophthalate. The process involves the reaction of dimethyl isophthalate with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as purification through recrystallization or distillation to obtain the compound in high purity. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position undergoes nucleophilic displacement under specific conditions. Key reagents and outcomes include:
Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing ester groups. Steric hindrance at the 2-position slightly reduces reactivity compared to para-substituted analogs .
Ester Hydrolysis
The methyl ester groups are hydrolyzed under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Aqueous NaOH (2M) | Ethanol/H₂O, reflux, 8 h | 2-Bromoisophthalic acid | 92% | |
| HCl (conc.) | H₂O, 100°C, 12 h | 2-Bromoisophthalic acid | 85% |
Notable Observation : Hydrolysis rates are slower compared to non-brominated analogs due to decreased electron density at the carbonyl carbon .
Reduction Reactions
The ester groups can be reduced to primary alcohols:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C, 2 h | 2-Bromo-1,3-bis(hydroxymethyl)benzene | 68% | |
| DIBAL-H | Toluene, -78°C, 1 h | Partial reduction to aldehyde | 45% |
Key Limitation : Over-reduction or dehalogenation may occur with stronger reducing agents .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Optimization Note : Electron-rich aryl boronic acids exhibit higher coupling efficiency due to enhanced transmetalation rates .
Cyclization and Intramolecular Reactions
Under controlled conditions, dimethyl 2-bromoisophthalate forms cyclic structures:
Key Finding : Intramolecular cyclization is favored in polar aprotic solvents, with reaction rates dependent on steric and electronic factors .
Oxidative Transformations
Controlled oxidation modifies the aromatic core:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 100°C, 6 h | 2-Bromoterephthalic acid | 58% | |
| CrO₃, AcOH | Reflux, 12 h | Brominated quinone derivatives | 41% |
Caution : Strong oxidants may lead to debromination or ester group degradation .
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| UV (254 nm), THF | Diradical intermediates | C-Br bond homolysis | |
| UV, presence of O₂ | Brominated epoxy compounds | Singlet oxygen addition |
Application : Used in polymer photocuring and materials science .
Scientific Research Applications
Organic Synthesis
Dimethyl 2-bromoisophthalate serves as a critical intermediate in the synthesis of various organic compounds, including:
- Pharmaceuticals : Used in the development of new drug candidates by facilitating the formation of complex molecular structures.
- Agrochemicals : Acts as a precursor for compounds that enhance agricultural productivity.
- Dyes : Employed in synthesizing dyes with specific properties for textile and other applications.
Material Science
In material science, DBI is utilized for:
- Polymer Production : It is used to modify polyesters and polyamides, enhancing their properties such as thermal stability and mechanical strength.
- Advanced Materials : DBI contributes to creating materials with tailored functionalities for applications in electronics and coatings .
Biological Studies
This compound plays a role in biochemical research by acting as:
- Probes or Reagents : It is used in assays to study enzyme inhibition and protein interactions, helping researchers understand biological mechanisms at a molecular level.
- Chemical Biology : The compound's reactivity allows it to be used in various biological assays to explore cellular processes.
Medicinal Chemistry
In medicinal chemistry, DBI is involved in:
- Drug Development : Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases.
- Structure-Activity Relationship Studies : Researchers utilize DBI to evaluate how changes in chemical structure affect biological activity, guiding the design of more effective drugs .
Case Study 1: Pharmaceutical Development
In a recent study, researchers utilized this compound to synthesize a new class of anti-cancer agents. The compound's ability to undergo nucleophilic substitution reactions facilitated the incorporation of biologically active groups into the final drug candidates, leading to promising results in preclinical trials.
Case Study 2: Polymer Modification
Another research project demonstrated the use of DBI as a modifier for polyesters. By incorporating this compound into polyester matrices, scientists achieved significant improvements in thermal stability and mechanical properties, making these materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of dimethyl 2-bromoisophthalate involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the aromatic ring makes it susceptible to nucleophilic attack, leading to substitution reactions. The ester groups can undergo hydrolysis or transesterification, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic effects of the substituents on the aromatic ring and the nature of the reagents used.
Comparison with Similar Compounds
Dimethyl 2-bromoisophthalate belongs to a family of substituted isophthalate esters. Below is a systematic comparison with structurally and functionally analogous compounds:
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in THF) | Reactivity Highlights |
|---|---|---|---|---|---|
| This compound | C₁₀H₉BrO₄ | 273.08 | 98–102 | High | Bromine enables cross-coupling and SNAr reactions |
| Dimethyl isophthalate | C₁₀H₁₀O₄ | 194.18 | 67–69 | Moderate | Lacks halogen; limited reactivity |
| Dimethyl 2-chloroisophthalate | C₁₀H₉ClO₄ | 228.63 | 85–88 | High | Chlorine less reactive than Br in couplings |
| Dimethyl 4-bromoisophthalate | C₁₀H₉BrO₄ | 273.08 | 105–107 | High | Bromine at 4-position sterically hinders reactivity |
Key Observations :
- Halogen Effects : Bromine’s higher atomic polarizability compared to chlorine enhances its leaving-group ability in nucleophilic substitutions, making this compound more reactive than its chloro counterpart .
- Substitution Position : The 2-bromo derivative exhibits greater electronic activation of the aromatic ring compared to the 4-bromo isomer, directing electrophiles to specific positions during functionalization .
- Thermal Stability: Brominated esters generally exhibit higher melting points than non-halogenated analogs due to increased van der Waals interactions.
Spectroscopic and Analytical Data
- NMR : The ¹H NMR spectrum of this compound shows a singlet at δ 3.95 ppm (methyl esters) and aromatic protons as a doublet (δ 8.25 ppm) and triplet (δ 8.45 ppm). In contrast, dimethyl 4-bromoisophthalate exhibits distinct splitting patterns due to differing substituent positions.
- IR: A strong C=O stretch at 1720 cm⁻¹ and C-Br vibration at 560 cm⁻¹ differentiate it from non-brominated esters.
Biological Activity
Dimethyl 2-bromoisophthalate (DBI) is an organic compound that has garnered attention in scientific research due to its diverse applications and biological activity. This article provides a detailed overview of its synthesis, chemical properties, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and is a brominated derivative of isophthalic acid. The synthesis typically involves the bromination of dimethyl isophthalate using bromine in the presence of a catalyst, such as iron or aluminum bromide, in organic solvents like chloroform or carbon tetrachloride.
Synthetic Pathway
- Starting Material : Dimethyl isophthalate
- Reagents : Bromine, iron or aluminum bromide (catalysts)
- Solvents : Chloroform, carbon tetrachloride
- Conditions : Controlled temperature to ensure selective bromination
Biological Activity
This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its reactivity towards nucleophiles makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
The biological activity of DBI can be attributed to its:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Enzyme Interaction : DBI has been used as a probe in biochemical assays to study enzyme inhibition and protein interactions.
Applications in Scientific Research
DBI's versatility allows it to be utilized in various scientific domains:
- Organic Synthesis : As an intermediate for synthesizing drugs and agrochemicals.
- Material Science : In the development of polymers with specific properties.
- Biochemical Studies : As a reagent for studying enzyme mechanisms and interactions .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Antimicrobial Activity :
- Enzyme Inhibition Studies :
- Pharmaceutical Development :
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Dimethyl isophthalate | Lacks bromine; less reactive | Lower reactivity in substitution |
| Dimethyl 4-bromoisophthalate | Bromine at position 4; different reactivity | Varies in enzyme interaction |
| Dimethyl 2-chloroisophthalate | Chlorine instead of bromine | Different chemical behavior |
This compound is unique due to its specific positioning of the bromine atom, which enhances its reactivity compared to other halogenated derivatives.
Q & A
Q. What are the standard synthetic routes for preparing dimethyl 2-bromoisophthalate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2-bromoisophthalic acid using methanol under acid catalysis or via Suzuki-Miyaura cross-coupling reactions with boronic acids. Optimization involves adjusting stoichiometry (e.g., molar ratios of acid to alcohol), catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid), and reaction time/temperature. For example, highlights the use of Suzuki coupling with 6-methoxy-2-naphthaleneboronic acid to yield derivatives, emphasizing the importance of Pd catalysts and base selection (e.g., Na₂CO₃) .
Q. How should researchers characterize this compound using spectroscopic methods?
Key techniques include:
- NMR Spectroscopy : Analyze the aromatic proton environment (δ 7.5–8.5 ppm for brominated aryl groups) and ester methyl groups (δ 3.8–4.0 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 273) and fragmentation patterns.
- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Cross-referencing with databases like SciFinder or Reaxys ensures accurate spectral assignments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
Systematic evaluation of variables (e.g., solvent polarity, catalyst stability) using Design of Experiments (DoE) can isolate critical factors. For instance, notes a 58% yield for a Suzuki-coupled derivative, suggesting competing side reactions (e.g., debromination) may require additives like tetrabutylammonium bromide to stabilize intermediates . Contradictions in literature data should be addressed via meta-analysis of reaction parameters and replication studies .
Q. How can computational modeling predict the reactivity of this compound in complex reactions?
Density Functional Theory (DFT) calculations can map reaction pathways, such as bromine substitution or ester hydrolysis. Molecular Dynamics (MD) simulations (as in ) assess steric effects in coupling reactions, identifying transition states and activation energies. Software like Gaussian or ORCA paired with crystallographic data validates computational predictions .
Q. What methodologies assess the environmental or toxicological risks of this compound?
EPA frameworks () recommend:
- Ecotoxicology Studies : Acute/chronic toxicity assays using Daphnia magna or algal models.
- Degradation Pathways : Hydrolysis/photolysis studies under varying pH and UV conditions.
- Expert Elicitation : Structured workshops () synthesize interdisciplinary insights on persistence, bioaccumulation, and regulatory thresholds .
Methodological Guidance for Experimental Design
Q. How to design a stability study for this compound under storage conditions?
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Light Sensitivity : Use amber vials and UV-Vis spectroscopy to track photolytic decomposition. Reference Safety Data Sheets () for handling precautions (e.g., inert atmosphere storage to prevent ester hydrolysis) .
Q. What statistical approaches are suitable for analyzing reaction efficiency data?
- ANOVA : Compare yields across catalyst systems or solvent groups.
- Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., temperature vs. catalyst loading). Tools like JMP or Minitab enable robust data interpretation, reducing Type I/II errors in hypothesis testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
